N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Description
Structural Characterization and Molecular Properties of N-Benzyl-3-(Trifluoromethyl)Pyridin-2-Amine
Crystallographic Analysis and Conformational Studies
This compound features a pyridine core substituted at the 2-position with a benzylamine group and at the 3-position with a trifluoromethyl (–CF₃) moiety. While no direct X-ray crystallographic data for this specific compound is available in the provided literature, structural analogs offer insights. For example, bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives exhibit planar pyridine rings with dihedral angles between substituents ranging from 2.4° to 5.6°, suggesting minimal steric hindrance in similar systems. The trifluoromethyl group’s electron-withdrawing nature likely induces slight distortions in the pyridine ring’s planarity, as observed in 2-amino-3-chloro-5-trifluoromethylpyridine, where the –CF₃ group adopts a near-perpendicular orientation relative to the aromatic plane to minimize electronic repulsion.
Conformational stability is influenced by intramolecular interactions. Rotamer analysis of N-benzyl-N-methylpyridine derivatives reveals that steric effects between the benzyl group and adjacent substituents stabilize specific conformers. For instance, computational studies on N-benzyl-3-methylpyridin-2-amine show a 4.4 kcal/mol energy preference for rotamers where the benzyl group aligns antiperiplanar to the pyridine nitrogen. This suggests that this compound may adopt similar low-energy conformations, stabilized by van der Waals interactions between the benzyl ring and –CF₃ group.
Table 1: Key Geometric Parameters from Analogous Structures
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The benzyl group’s protons resonate as a multiplet at δ 7.25–7.35 ppm, while the pyridine H-4 and H-5 protons appear as doublets between δ 6.8–8.2 ppm. The –NH– proton of the benzylamine group is typically observed as a broad singlet near δ 5.0 ppm in CDCl₃.
- ¹³C NMR : The –CF₃ carbon resonates at δ 122–125 ppm (q, $$ J_{C-F} $$ = 270–280 Hz). Pyridine carbons adjacent to the –CF₃ group show deshielding, with C-3 appearing at δ 145–150 ppm.
- ¹⁹F NMR : The –CF₃ group produces a singlet near δ -60 ppm due to equivalent fluorine atoms.
Infrared (IR) Spectroscopy
Key absorption bands include:
- N–H stretch: 3320–3420 cm⁻¹ (amine).
- C–F stretch: 1120–1170 cm⁻¹ (trifluoromethyl).
- Pyridine ring vibrations: 1580–1620 cm⁻¹ (C=C/C=N).
Mass Spectrometry (MS)
Electrospray ionization (ESI) typically yields a molecular ion peak at m/z 252.1 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₁F₃N₂. Fragmentation patterns include loss of the benzyl group (–C₇H₇, m/z 165.1) and cleavage of the –CF₃ moiety (–CF₃, m/z 183.0).
Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.30 (m, 5H), δ 8.05 (s, 1H) | Benzyl, pyridine H-6 |
| ¹³C NMR | δ 122.3 (q, $$ J_{C-F} $$ = 272 Hz) | –CF₃ carbon |
| IR | 1145 cm⁻¹ | C–F symmetric stretch |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/cc-pVQZ level predict a HOMO–LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO is localized on the pyridine ring and amine nitrogen, while the LUMO resides on the –CF₃ group and pyridine’s π* orbitals. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the amine nitrogen and the σ* orbital of the adjacent C–N bond, stabilizing the molecule by ~12 kcal/mol.
Electrostatic potential maps highlight regions of high electron density at the pyridine nitrogen (–0.35 e) and the –CF₃ group (+0.28 e), suggesting susceptibility to electrophilic attack at the amine site. Non-covalent interaction (NCI) plots further identify weak C–H···F interactions between the benzyl group and –CF₃ moiety, contributing to conformational rigidity.
Table 3: DFT-Derived Electronic Properties
| Property | Value | Method |
|---|---|---|
| HOMO energy (eV) | -6.8 | B3LYP/cc-pVQZ |
| LUMO energy (eV) | -1.6 | B3LYP/cc-pVQZ |
| Dipole moment (Debye) | 3.4 | B3LYP/6-311+G(d,p) |
| NBO stabilization energy | 12.1 kcal/mol | NBO analysis |
Properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRVEPHRPXGPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428267 | |
| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-07-1 | |
| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of 3-(Trifluoromethyl)pyridine Precursors
One common approach involves starting from a trifluoromethyl-substituted pyridine derivative, such as 3-(trifluoromethyl)pyridin-2-amine or its halogenated precursors, followed by nucleophilic substitution or reductive amination to introduce the benzyl group.
Starting Material Preparation : Hydrolysis and decarboxylation of trifluoromethyl-substituted pyridine derivatives can yield 3-(trifluoromethyl)pyridin-2-amine intermediates. For example, hydrolysis of 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile with sulfuric acid followed by decarboxylation produces trifluoromethylated pyridine amines.
Amination via Smiles Rearrangement : Reaction of such pyridine intermediates with suitable amides (e.g., 2-chloroacetamide) in polar aprotic solvents like dry N,N-dimethylformamide (DMF) using bases such as potassium carbonate can yield pyridin-2-amines through Smiles rearrangement pathways.
Introduction of Benzyl Group : Reductive amination of the pyridin-2-amine with benzaldehyde derivatives in methanol at elevated temperatures (around 70 °C) in the presence of acid catalysts such as p-toluenesulfonic acid (TosOH) can efficiently produce N-benzyl substituted pyridin-2-amines. This method typically proceeds via imine formation followed by reduction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination reactions offer a powerful route for constructing N-benzylated pyridin-2-amines with trifluoromethyl substitution.
Buchwald-Hartwig Amination : Using aryl halides (e.g., bromobenzyl derivatives) and 3-(trifluoromethyl)pyridin-2-amine as nucleophile, in the presence of palladium catalysts such as Pd2(dba)3 and ligands like XantPhos, with bases like tert-butoxide (t-BuONa) in toluene at elevated temperatures (around 110 °C), enables the formation of N-benzylated pyridin-2-amines.
Reaction Conditions : The reaction typically requires an inert atmosphere (N2), prolonged heating (12 hours), and subsequent purification by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the desired product.
Multi-Step Synthesis via Pyridine Ring Functionalization
An alternative strategy involves multi-step synthesis starting from pyridine derivatives functionalized at specific positions to introduce the trifluoromethyl group and amine substituents.
Stepwise Functionalization : Starting from 2-pyridone or related intermediates, hydrolysis, decarboxylation, and nucleophilic substitution reactions introduce trifluoromethyl and amino groups sequentially.
Cyclization and Further Derivatization : Subsequent cyclization reactions under microwave irradiation or conventional heating using reagents like phosphorus oxychloride (POCl3) can form bicyclic or fused pyridine derivatives, which upon reaction with benzyl amines or other aliphatic amines yield N-substituted products.
Microwave-Assisted Synthesis : Microwave irradiation has been reported to enhance yields and reduce reaction times in cyclization steps, improving the overall efficiency of the synthesis.
General Synthetic Procedure Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Hydrolysis with 50% H2SO4, heat | Convert nitrile or ester precursors to amine intermediates | Decarboxylation may follow |
| 2 | Reaction with 2-chloroacetamide in dry DMF, K2CO3 base | Introduce amino group via Smiles rearrangement | Polar aprotic solvent critical |
| 3 | Reductive amination with benzaldehyde, MeOH, TosOH, 70 °C | Install N-benzyl group | Acid catalysis promotes imine formation |
| 4 | Pd-catalyzed cross-coupling (Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C) | Alternative N-benzylation method | Requires inert atmosphere |
| 5 | Cyclization with POCl3, microwave or conventional heating | Form fused pyridine structures if desired | Microwave improves yield/time |
Research Findings and Yields
Yields : The hydrolysis and rearrangement steps typically yield intermediates in the range of 70-90%. Reductive amination and palladium-catalyzed cross-coupling steps often achieve yields between 75-95%, depending on substrate purity and reaction optimization.
Purification : Products are generally purified via silica gel chromatography or preparative HPLC to ensure high purity suitable for further applications.
Reaction Times : Conventional heating reactions require 12 hours or more, while microwave-assisted steps can reduce this to under 1 hour with improved yields.
Analytical Data Supporting Preparation
NMR Spectroscopy : ^1H NMR and ^19F NMR are used to confirm the presence of trifluoromethyl groups and benzyl substituents.
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights corresponding to N-benzyl-3-(trifluoromethyl)pyridin-2-amine.
Chromatographic Purity : HPLC analysis ensures the removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Ru-Catalyzed Direct Arylation
The trifluoromethyl group enhances regioselectivity in Ru-catalyzed direct arylation with arylboronates. This reaction leverages the pyridine nitrogen as a directing group, while the -CF₃ substituent stabilizes transition states through electronic effects.
Key Findings :
-
Substituent Effects : A 3-position substituent (e.g., -CF₃) increases reaction efficiency by forcing the benzylic amine into a conformation favorable for C–H bond activation .
-
Catalytic System : Ru₃(CO)₁₂ in pinacolone solvent achieves 85–98% conversion for analogous N-benzylpyridin-2-amine derivatives .
-
Steric Limitations : Bulky N-substituents (e.g., ethyl or acetyl groups) reduce yields due to unfavorable rotamer distributions .
Example Reaction :
| Substrate | Catalyst | Conversion (%) | Yield (%) |
|---|---|---|---|
| N-benzyl-3-CF₃-pyridin-2-amine | Ru₃(CO)₁₂ | 92 | 84 |
Conditions: 0.5 mmol substrate, 5 mol% Ru₃(CO)₁₂, 1.5 equiv arylboronate, 36 h, 120°C .
Pd-Catalyzed Cross-Coupling Reactions
The pyridine ring participates in Buchwald-Hartwig amination and Suzuki-Miyaura couplings. The -CF₃ group modulates electron density, affecting oxidative addition rates.
Key Findings :
-
Amination : Pd₂(dba)₃ with (±)-BINAP ligand enables coupling of N-benzyl-3-CF₃-pyridin-2-amine with aryl halides (70–90% yields) .
-
Suzuki Coupling : Electron-deficient arylboronic acids react preferentially at the 4-position of the pyridine ring due to -CF₃-directed electrophilic substitution .
Representative Data :
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃/(±)-BINAP | 77 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/DCPTPB | 62 |
Conditions: NaOBu base, toluene, 70°C .
Rotamer-Dependent Reactivity
The -CF₃ group influences rotamer stability, which dictates accessibility of the benzylic C–H bond for metal insertion.
Mechanistic Insights :
-
Rotamer Analysis : DFT calculations show that the -CF₃ group stabilizes rotamer B (pyridine nitrogen anti to benzyl group) by 4.4 kcal/mol over rotamer A, favoring catalytic C–H activation .
-
N-Substituent Effects : N-methylation reduces rotamer B stability to 0.2 kcal/mol, lowering arylation yields from 85% to 17% in analogous systems .
Acid/Base-Mediated Functionalization
The benzylamine moiety undergoes protonation/deprotonation, enabling pH-dependent reactivity:
-
N-Alkylation : Treatment with NaH and alkyl halides in DMF yields N-alkyl derivatives (up to 98% yields) .
-
Deprotection : Trifluoroacetic acid (TFA) selectively removes Boc groups without affecting the -CF₃ substituent .
Biological Activity Modulation
While not a direct reaction, the -CF₃ group enhances lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability in pharmacological assays .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-3-(trifluoromethyl)pyridin-2-amine has been explored for its potential as a pharmacological agent, particularly in cancer therapy and neurodegenerative diseases.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. Research suggests that the unique trifluoromethyl group may enhance the compound's efficacy by improving its binding affinity to biological targets involved in cancer progression.
- Neuroprotective Effects : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease by potentially enhancing acetylcholine levels in the brain.
The biological activity of this compound has been studied in relation to its interaction with specific molecular targets:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, contributing to its therapeutic profile.
- Receptor Modulation : The compound may also affect receptor activity, influencing cellular signaling processes, which is vital for developing new therapeutic agents.
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics and materials design. Its structural characteristics allow it to form coordination complexes, which can be utilized in the development of advanced materials.
Case Studies
Several studies have documented the applications of this compound:
- Pharmacological Studies : Research has highlighted the compound's role as an inhibitor of specific deubiquitinases, showcasing its potential as a therapeutic target in cancer treatments .
- Neuropharmacology : Investigations into its effects on cholinergic systems have indicated promising results for cognitive enhancement in models of neurodegeneration .
Mechanism of Action
The mechanism of action of N-benzyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
- N-benzyl-2-(trifluoromethyl)pyridin-3-amine
- N-benzyl-4-(trifluoromethyl)pyridin-2-amine
- N-benzyl-3-(trifluoromethyl)pyridin-4-amine
These compounds share structural similarities but differ in the position of the trifluoromethyl and amine groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
N-benzyl-3-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its electronic properties and lipophilicity, potentially improving its interactions with biological targets. The amine functionality allows for hydrogen bonding, which is crucial for binding with various biomolecules.
This compound is believed to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group contributes to the compound's metabolic stability and binding affinity, enabling it to modulate enzyme activity effectively. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may also affect receptor activity, influencing cellular signaling processes.
Biological Activity
Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer properties and effects on neurodegenerative diseases. Below are some notable findings:
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. For instance:
- Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting similar potential for this compound .
Neuroprotective Effects
The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar compounds can improve cognitive function by enhancing acetylcholine levels in the brain .
Synthesis and Evaluation
Various synthesis methods have been explored for this compound, emphasizing its versatility as a scaffold for drug development. The following table summarizes some key studies:
Q & A
What are the common synthetic routes for N-benzyl-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a modified Buchwald-Hartwig amination using Pd(OAc)₂, rac-BINAP, and K₂CO₃ in toluene achieves 81% yield for a structurally similar derivative . Substitution reactions with halogenated pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and benzylamine derivatives under optimized conditions (e.g., elevated temperature, inert atmosphere) are also effective, yielding >85% . Key factors include catalyst loading, base strength, and solvent polarity. Lower yields (<50%) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography.
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Basic Research Question
1H/13C NMR and IR spectroscopy are standard for structural confirmation. For example, IR peaks at ~1600 cm⁻¹ (C=N stretching) and ~3235 cm⁻¹ (N-H bending) align with pyridine-amine motifs . X-ray diffraction (XRD) provides definitive crystallographic data, while DFT/B3LYP calculations (6-311G(d,p) basis set) predict bond lengths and angles within 2% of experimental values, aiding in resolving ambiguities in NMR assignments . Mass spectrometry (HRMS) validates molecular weight, particularly for fluorine-rich analogs.
How can mechanistic studies elucidate the role of palladium catalysts in synthesizing this compound?
Advanced Research Question
Mechanistic insights require kinetic studies and isotopic labeling. For Pd-catalyzed routes, in situ monitoring via 19F NMR can track intermediates, while deuterated benzylamine probes hydrogen transfer steps . Computational studies (e.g., DFT) model transition states to identify rate-limiting steps, such as oxidative addition of aryl halides or reductive elimination. Contradictions in catalytic efficiency (e.g., BINAP vs. dppf ligands) may stem from steric effects or electronic tuning of the Pd center .
What computational strategies resolve contradictions between experimental and theoretical spectral data?
Advanced Research Question
Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or crystal packing. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating solvent models (e.g., PCM) improve agreement with experimental data . For XRD vs. DFT geometry mismatches, periodic boundary condition calculations replicate crystal environments. Machine learning tools (e.g., cclib) automate parameter optimization across multiple software outputs .
How can researchers address inconsistent biological activity data for this compound?
Advanced Research Question
Contradictory bioactivity (e.g., enzyme inhibition vs. no effect) may reflect assay conditions (pH, temperature) or impurities. Validate purity via HPLC (>95%) and replicate assays with controls. Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations (AMBER) assess stability of ligand-protein interactions. For example, the trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets in targets like kinases .
What role does the trifluoromethyl group play in the compound’s physicochemical properties?
Basic Research Question
The CF₃ group enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability, critical for drug design. It also induces electron-withdrawing effects, polarizing the pyridine ring and directing electrophilic substitution to specific positions (e.g., para to CF₃) . Fluorine’s electronegativity alters hydrogen-bonding capacity, impacting solubility and crystallinity.
How can regioselectivity challenges in functionalizing the pyridine ring be mitigated?
Advanced Research Question
Directing groups (e.g., -NH₂) or protective strategies (e.g., Boc) control substitution patterns. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine undergoes selective substitution at the 2-position due to amine-directed metalation . Computational screening (e.g., Fukui indices) predicts reactive sites, while microwave-assisted synthesis accelerates optimization of reaction conditions .
What are the stability considerations for storing this compound?
Basic Research Question
The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Decomposition products (e.g., benzaldehyde via oxidation) can be monitored by TLC (Rf shift) or GC-MS. Stability studies under accelerated conditions (40°C/75% RH) recommend shelf life <6 months without stabilizers .
How do alternative catalysts (e.g., Cu, Ni) compare to Pd in synthesis?
Advanced Research Question
Copper(I) iodide in DABCO/DMSO enables Sonogashira-type couplings for alkynylated derivatives but suffers from lower yields (≤72%) vs. Pd . Nickel catalysts (e.g., Ni(COD)₂) are cost-effective but less efficient for electron-deficient pyridines. Comparative studies using turnover frequency (TOF) metrics and green chemistry principles (E-factor) guide catalyst selection.
What in vitro models are suitable for assessing this compound’s bioactivity?
Advanced Research Question
Use kinase inhibition assays (e.g., EGFR-TK) or cellular viability assays (MTT) in cancer lines (HeLa, MCF-7). Molecular docking against PDB structures (e.g., 1M17) prioritizes targets. For agrochemical applications, insecticidal activity is tested via contact toxicity assays (e.g., against Aphis gossypii) . Dose-response curves (IC₅₀) and selectivity indices (e.g., vs. mammalian cells) validate specificity.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
